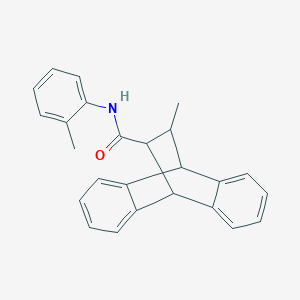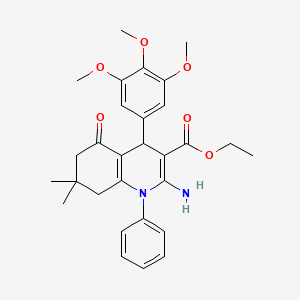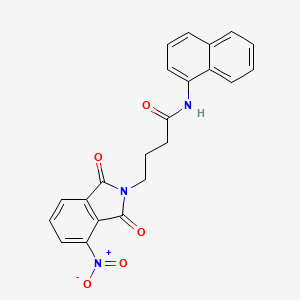
12-methyl-N-(2-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex organic molecule with a long name. Let’s break it down:
12-methyl: Indicates a methyl group attached to the 12th carbon atom.
N-(2-methylphenyl): Refers to a phenyl group (benzene ring) with a methyl group attached at the 2-position.
9,10-dihydro-9,10-ethanoanthracene: Describes the core structure, which resembles anthracene but with a reduced double bond system.
11-carboxamide: Contains a carboxamide functional group (-CONH₂) at the 11th position.
- Overall, this compound combines aromatic rings, a carbonyl group, and a bridged structure.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
化学反応の分析
- Reactions:
Oxidation: The compound could undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) could yield an alcohol or other reduced derivatives.
Substitution: Aromatic substitution reactions (e.g., electrophilic aromatic substitution) may occur due to the phenyl ring.
- Common reagents and conditions depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
- Major products would vary based on reaction conditions.
科学的研究の応用
- Limited information exists on this specific compound, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties (e.g., anticancer, anti-inflammatory, or antimicrobial effects).
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its interactions with biological targets (e.g., receptors, enzymes).
Industry: Possible applications in dyes, pigments, or other specialty chemicals.
作用機序
- Without specific data, we can only speculate. understanding its mechanism would involve studying its interactions with cellular components, receptors, or enzymes.
類似化合物との比較
- Similar compounds might include other anthracene derivatives, carbonyl-containing molecules, or amides.
- Unfortunately, I don’t have a specific list of similar compounds for this unique structure.
特性
分子式 |
C25H23NO |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
16-methyl-N-(2-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-9-3-8-14-21(15)26-25(27)23-16(2)22-17-10-4-6-12-19(17)24(23)20-13-7-5-11-18(20)22/h3-14,16,22-24H,1-2H3,(H,26,27) |
InChIキー |
NVXVTFFHRVUKQA-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11540916.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

